molecular formula C9H14BrN3O2 B13553602 Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13553602
M. Wt: 276.13 g/mol
InChI Key: WTOLGFSZNGROHS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 2-amino-4-bromobutanoate with 4-bromo-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromine atom and amino group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(4-fluoro-1H-pyrazol-1-yl)butanoate
  • Ethyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate

Uniqueness

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

ethyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14BrN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3

InChI Key

WTOLGFSZNGROHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)Br)N

Origin of Product

United States

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